2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiopyrano[4,3-c]pyridazin ring system and a thiazolylacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions
Formation of Thiopyrano[4,3-c]pyridazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents such as sulfur and hydrazine derivatives are often used.
Attachment of Thiazolylacetamide Group: The thiazole ring is synthesized separately and then coupled with the thiopyrano[4,3-c]pyridazin core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,7,8-tetrahydro-2H-pyrano[4,3-c]pyridazin-2-yl)acetamide: Lacks the thiazolyl group, making it less complex.
N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Lacks the thiopyrano[4,3-c]pyridazin core, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H15N5O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H15N5O2S2/c23-15(8-22-16(24)7-11-9-25-6-4-12(11)21-22)20-17-19-14(10-26-17)13-3-1-2-5-18-13/h1-3,5,7,10H,4,6,8-9H2,(H,19,20,23) |
InChI Key |
DLNOZCIPDOZGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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